



Toxicological Profile of Ethyl (E,Z)-2,4decadienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl (E,Z)-2,4-decadienoate	
Cat. No.:	B153589	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, is a naturally occurring volatile substance found in ripening fruits such as pears and apples.[1][2] It is widely used as a flavoring agent in the food industry and as a fragrance ingredient.[2][3] Additionally, its synthetic form, which is structurally and functionally identical to the natural compound, is utilized as a biochemical pesticide to disrupt the mating behavior of the codling moth, a significant agricultural pest.[1] This guide provides a comprehensive overview of the toxicological data for Ethyl (E,Z)-2,4-decadienoate, compiled from regulatory assessments and scientific studies, to inform researchers, scientists, and drug development professionals.

Regulatory Standing and Overall Safety Assessment

Ethyl (E,Z)-2,4-decadienoate is generally considered to be of low toxicity.[4][5] In the United States, the Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for its residues in or on all food commodities when used as a codling moth mating disruptor in accordance with good agricultural practices.[1] The Food and Drug Administration (FDA) has also approved its use as a food additive.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] Toxicological studies have not identified any specific toxic endpoints, and it is not considered to be a mutagen, genotoxic, or a developmental toxicant.[1][6]



Quantitative Toxicological Data

The available quantitative toxicological data for **Ethyl (E,Z)-2,4-decadienoate** is summarized in the tables below. These studies have been conducted to assess acute toxicity, irritation, and sensitization potential.

Table 1: Acute Toxicity Data

Test Type	Species	Route	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 4,027 mg/kg	[4]
Acute Oral Toxicity	Rat	Oral	LD50 > 5000 mg/kg	[7]
Acute Dermal Toxicity	Rat	Dermal	Predicted LD50 > 2,000 mg/kg	[4]
Acute Dermal Toxicity	Rabbit	Dermal	LD50 > 5000 mg/kg	[7]

Table 2: Irritation and Sensitization Data

Test Type	Species	Result	Reference
Primary Eye Irritation	Rabbit	Moderately irritating	[4]
Primary Dermal Irritation	Rabbit	Non-irritant	[4]
Dermal Sensitization	Guinea Pig	Not a dermal sensitizer	[4]

Experimental Protocols

The toxicological evaluation of **Ethyl (E,Z)-2,4-decadienoate** has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD). While specific study reports are not publicly available, the methodologies can be inferred from the standard OECD guidelines for each test type.



Acute Oral Toxicity (Likely based on OECD Guideline 401, 420, or 423)

The acute oral toxicity was likely determined by administering **Ethyl (E,Z)-2,4-decadienoate** to rats via oral gavage. The study would have involved a single dose or multiple doses within 24 hours. Animals would be observed for a set period, typically 14 days, for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, was then determined.

Acute Dermal Toxicity (Likely based on OECD Guideline 402)

For the acute dermal toxicity assessment, the substance would be applied to a shaved area of the skin of rats or rabbits. The application site would be covered with a porous gauze dressing for a 24-hour exposure period. Observations for signs of toxicity and mortality would be made over a 14-day period to determine the LD50 via the dermal route.

Primary Eye Irritation (Likely based on OECD Guideline 405)

To assess eye irritation, a measured amount of **Ethyl (E,Z)-2,4-decadienoate** would be instilled into the conjunctival sac of one eye of albino rabbits, with the other eye serving as a control. The eyes would be examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iritis, and conjunctival redness and chemosis to evaluate the degree of irritation.

Primary Dermal Irritation (Likely based on OECD Guideline 404)

The dermal irritation potential was likely evaluated by applying the test substance to a small patch of skin on rabbits. The skin would be observed for signs of erythema (redness) and edema (swelling) at various time points after application and removal of the patch. The lack of significant skin reactions led to the classification as a non-irritant.





Dermal Sensitization (Likely based on OECD Guideline 406)

The potential to cause skin sensitization was likely assessed using the guinea pig maximization test. This involves an induction phase where the substance is administered intradermally and topically to induce a potential allergic response. After a rest period, a challenge dose is applied to a naive skin site. The absence of a significant skin reaction in the test animals compared to a control group indicates a lack of sensitization potential.

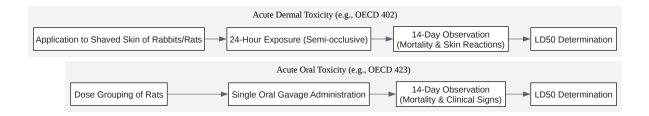
Genotoxicity (Ames Test - Likely based on OECD 471 and In Vitro Micronucleus Test - Likely based on OECD 487)

Genotoxicity was assessed to determine if the substance could cause genetic mutations. The Ames test, a bacterial reverse mutation assay, would expose specific strains of Salmonella typhimurium and Escherichia coli to **Ethyl (E,Z)-2,4-decadienoate** with and without metabolic activation. A negative result indicates no induction of gene mutations. The in vitro micronucleus test would have exposed mammalian cells in culture to the substance. The absence of an increase in the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division) would indicate that the substance is not clastogenic or aneugenic.[6]

Visualizations: Experimental Workflows

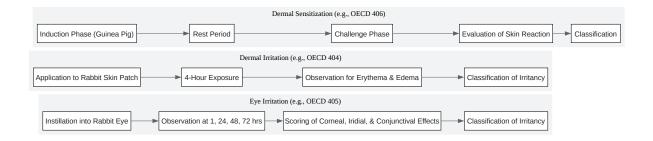
As no specific toxicological signaling pathways have been identified for **Ethyl (E,Z)-2,4-decadienoate** due to its low toxicity, the following diagrams illustrate the logical workflows for the key toxicological assessments performed.





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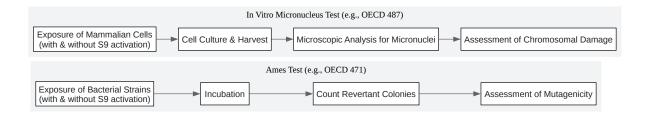
Caption: Workflow for Acute Toxicity Testing.



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Caption: Workflow for Irritation and Sensitization Testing.





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Caption: Workflow for Genotoxicity Testing.

Conclusion

The comprehensive toxicological data available for **Ethyl (E,Z)-2,4-decadienoate** consistently indicates a low order of toxicity. No significant adverse effects have been identified in acute, irritation, sensitization, and genotoxicity studies. Its established safety profile is reflected in its widespread approval for use in food and as a pesticide with an exemption from tolerance. For professionals in research, science, and drug development, **Ethyl (E,Z)-2,4-decadienoate** can be considered a substance with a well-characterized and favorable toxicological profile.

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- To cite this document: BenchChem. [Toxicological Profile of Ethyl (E,Z)-2,4-decadienoate: A
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 [https://www.benchchem.com/product/b153589#toxicological-data-for-ethyl-e-z-2-4-decadienoate]

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